molecular formula C14H21NO2S B290733 N-cycloheptyl-2-methylbenzenesulfonamide

N-cycloheptyl-2-methylbenzenesulfonamide

Cat. No.: B290733
M. Wt: 267.39 g/mol
InChI Key: XMSPREDUQNOOFC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-Cycloheptyl-2-methylbenzenesulfonamide is a sulfonamide derivative characterized by a benzenesulfonamide core substituted with a methyl group at the 2-position of the aromatic ring and a cycloheptylamine moiety attached to the sulfonamide nitrogen. Sulfonamides are widely recognized for their biological activities, including enzyme inhibition (e.g., carbonic anhydrase, cyclooxygenase) and antimicrobial properties . The cycloheptyl group introduces increased lipophilicity compared to smaller cyclic amines, which may influence pharmacokinetic properties such as membrane permeability and metabolic stability.

Properties

Molecular Formula

C14H21NO2S

Molecular Weight

267.39 g/mol

IUPAC Name

N-cycloheptyl-2-methylbenzenesulfonamide

InChI

InChI=1S/C14H21NO2S/c1-12-8-6-7-11-14(12)18(16,17)15-13-9-4-2-3-5-10-13/h6-8,11,13,15H,2-5,9-10H2,1H3

InChI Key

XMSPREDUQNOOFC-UHFFFAOYSA-N

SMILES

CC1=CC=CC=C1S(=O)(=O)NC2CCCCCC2

Canonical SMILES

CC1=CC=CC=C1S(=O)(=O)NC2CCCCCC2

Origin of Product

United States

Comparison with Similar Compounds

Key Observations :

  • Cycloheptyl vs.
  • Substituent Effects : The 2-methyl group on the benzene ring (target compound) may sterically hinder interactions with enzyme active sites compared to electron-withdrawing groups (e.g., 5-chloro in or 5-fluoro in ), which are often associated with stronger binding affinities .

Preparation Methods

Nickel-Catalyzed Coupling for Enhanced Selectivity

Recent advancements leverage transition-metal catalysts to improve regioselectivity and functional group tolerance. For example, nickel-catalyzed methods, originally developed for allylic amines, have been adapted for sulfonamide synthesis. Using Ni(COD)₂ (10 mol%) and phosphine ligands (e.g., PCy₃, 20 mol%), the reaction between 2-methylbenzenesulfonyl chloride and cycloheptylamine achieves yields exceeding 75% at 100°C in acetonitrile. Titanium additives such as Ti(OiPr)₄ (20 mol%) further enhance reactivity by stabilizing intermediates.

Reaction Conditions

ParameterValue
CatalystNi(COD)₂ (10 mol%)
LigandPCy₃ (20 mol%)
AdditiveTi(OiPr)₄ (20 mol%)
Temperature100°C
Time12 hours
Yield78%

This method minimizes side products such as N,N-disubstituted sulfonamides, which are common in uncatalyzed reactions.

Solvent-Free Mechanochemical Synthesis

Green chemistry approaches employ ball milling to synthesize sulfonamides without solvents. Combining 2-methylbenzenesulfonyl chloride and cycloheptylamine in a 1:1.2 molar ratio with potassium carbonate as a base yields the product in 85% purity after 30 minutes of milling. This method reduces waste and energy consumption, making it suitable for scalable production.

Industrial-Scale Production Techniques

Industrial synthesis prioritizes cost-effectiveness and reproducibility. A representative large-scale protocol involves:

  • Continuous Flow Reactors : 2-Methylbenzenesulfonyl chloride and cycloheptylamine are pumped into a reactor at 50°C with a residence time of 30 minutes. DIEA is introduced in a separate stream to maintain pH > 8.

  • Workup : The reaction mixture is quenched with water, and the product is extracted into ethyl acetate.

  • Crystallization : The organic layer is concentrated, and the product is recrystallized from ethanol/water (1:3) to achieve >99% purity.

Quality Control Metrics

  • Purity : ≥99% (HPLC, UV detection at 254 nm).

  • Impurities : ≤0.1% residual sulfonyl chloride (tested via iodometric titration).

Analytical Characterization and Validation

Spectroscopic Data

  • ¹H NMR (400 MHz, CDCl₃) : δ 7.71–7.65 (m, 1H, aromatic), 7.45–7.38 (m, 2H, aromatic), 7.28–7.22 (m, 1H, aromatic), 3.21–3.15 (m, 1H, cycloheptyl CH), 2.43 (s, 3H, CH₃), 1.80–1.45 (m, 12H, cycloheptyl).

  • IR (KBr) : 3270 cm⁻¹ (N-H stretch), 1320 cm⁻¹ (S=O asymmetric), 1160 cm⁻¹ (S=O symmetric).

Chromatographic Purity

  • HPLC : Retention time = 8.2 min (C18 column, acetonitrile/water 70:30).

  • Melting Point : 123–124°C (consistent with literature values for analogous sulfonamides).

Comparative Analysis of Methodologies

MethodYield (%)Purity (%)ScalabilityEnvironmental Impact
Classical (DIEA)70–7895–98ModerateHigh (solvent use)
Nickel-Catalyzed75–8098–99HighModerate
Mechanochemical70–7585–90HighLow
Industrial Flow85–90>99Very HighModerate

Q & A

Q. What are the standard synthetic routes for N-cycloheptyl-2-methylbenzenesulfonamide, and how can purity be optimized?

The synthesis typically involves reacting 2-methylbenzenesulfonyl chloride with cycloheptylamine under basic conditions (e.g., aqueous Na₂CO₃ or pyridine). Key steps include:

  • Sulfonylation : Mixing the sulfonyl chloride with cycloheptylamine in a polar solvent (e.g., dichloromethane) at 0–5°C to minimize side reactions.
  • Workup : Neutralization, extraction, and recrystallization (e.g., using methanol or ethanol) to isolate the product.
  • Purity optimization : Column chromatography (silica gel, ethyl acetate/hexane) or repeated recrystallization to remove unreacted amines or sulfonic acid byproducts .

Q. Which spectroscopic and crystallographic techniques are critical for confirming the structure of this compound?

  • NMR spectroscopy : 1H^1H- and 13C^{13}C-NMR to confirm the sulfonamide bond (N–S=O) and cycloheptyl/aryl proton environments.
  • IR spectroscopy : Peaks at ~1150 cm1^{-1} (S=O asymmetric stretch) and ~1350 cm1^{-1} (S=O symmetric stretch).
  • X-ray crystallography : Single-crystal analysis resolves conformational flexibility in the cycloheptyl group and validates bond lengths/angles (e.g., S–N ~1.63 Å) .

Q. How should researchers handle hygroscopicity or stability issues during storage?

Store the compound in airtight containers under inert gas (argon/nitrogen) with desiccants (silica gel). Stability tests under accelerated conditions (40°C/75% RH) can assess degradation pathways (e.g., hydrolysis of the sulfonamide bond) .

Advanced Research Questions

Q. What strategies address crystallographic disorder in the cycloheptyl group during X-ray refinement?

  • Modeling disorder : Use SHELXL’s PART instruction to split disordered atoms into multiple positions with refined occupancy ratios.
  • Restraints : Apply geometric (DFIX, SIMU) and thermal (ISOR) restraints to stabilize refinement.
  • Validation : Cross-check with PLATON’s ADDSYM to detect missed symmetry or twinning .

Q. How can contradictions between spectral data and computational simulations be resolved?

  • Cross-validation : Compare experimental 1H^1H-NMR shifts with DFT-calculated chemical shifts (GIAO method, B3LYP/6-31G* basis set).
  • Dynamic effects : Use MD simulations to account for conformational averaging in solution-phase NMR vs. static X-ray structures .

Q. What experimental designs are recommended for studying structure-activity relationships (SAR) in sulfonamide derivatives?

  • Analog synthesis : Vary substituents on the benzene ring (e.g., electron-withdrawing groups at para positions) and cycloheptyl chain length.
  • Biological assays : Test inhibition of carbonic anhydrase or antimicrobial activity via microdilution assays (MIC values).
  • Computational docking : Map binding interactions using AutoDock Vina with crystal structures of target enzymes .

Q. How can hydrogen-bonding networks in the crystal lattice influence physicochemical properties?

  • Crystal packing analysis : Identify intermolecular N–H···O=S and C–H···O interactions using Mercury software.
  • Impact on solubility : Stronger hydrogen bonding correlates with lower solubility in apolar solvents, which can be mitigated by introducing bulky substituents .

Q. What methodologies are suitable for computational modeling of sulfonamide-protein interactions?

  • Molecular dynamics (MD) : Simulate binding stability with GROMACS (AMBER force field, 100 ns trajectories).
  • Free-energy calculations : Use MM-PBSA to estimate binding affinities and identify key residues (e.g., Zn²⁺ coordination in carbonic anhydrase) .

Q. How can forced degradation studies elucidate stability under stress conditions?

  • Hydrolytic degradation : Reflux in 0.1 M HCl/NaOH and analyze by HPLC-MS to identify hydrolysis products (e.g., 2-methylbenzenesulfonic acid).
  • Oxidative stress : Expose to H₂O₂/UV light and monitor sulfoxide/sulfone formation via LC-MS/MS .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.